molecular formula C14H14N2O5 B5867682 N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5867682
M. Wt: 290.27 g/mol
InChI Key: HMURLUHOCBYFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.

Scientific Research Applications

Fluorescent Probes

N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives have been proposed as novel fluorescent chemosensors. Specifically, they have been used as selective fluorescent probes for detecting copper ions (Cu2+) in aqueous solutions, demonstrating higher fluorescence in the presence of Cu2+ compared to other metal ions (Bekhradnia et al., 2016).

Synthesis of Pharmaceutical Compounds

These compounds are utilized in the synthesis of pharmaceuticals. For example, they have been used in the synthesis of β-nitrate ester carboxamides, which are important in the development of pharmaceuticals like nicorandil (Qiao et al., 2017).

Antitumor Studies

In antitumor research, derivatives of this compound, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are used in structural-activity relationship studies of antitumor antibiotics. They serve as key intermediates in the synthesis of marine drug analogs (Li et al., 2013).

Antibacterial and Anti-inflammatory Applications

N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide derivatives have shown potential antibacterial and anti-inflammatory activities. Specific derivatives have demonstrated significant effects against bacterial strains like S. aureus and have been found to inhibit protein denaturation induced by heat, indicating potential anti-inflammatory applications (Chavan et al., 2018).

Molecular Docking Studies

These compounds have been the subject of molecular docking studies to understand their interaction with biological targets. For example, they have been studied for their binding with S. aureus dihydropteroate synthetase, a key enzyme in bacterial folate synthesis, suggesting their potential as antibacterial agents (Chavan et al., 2018).

Synthesis of Other Compounds

Derivatives of N-(tert-butyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide are also utilized in the synthesis of various other compounds, such as benzocoumarins and isocoumarins, showcasing their versatility in chemical synthesis (Yedage & Bhanage, 2017).

properties

IUPAC Name

N-tert-butyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)15-12(17)10-7-8-6-9(16(19)20)4-5-11(8)21-13(10)18/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURLUHOCBYFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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